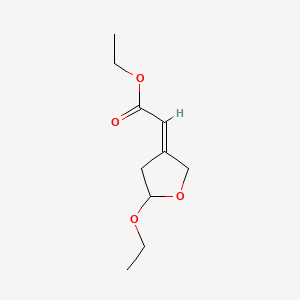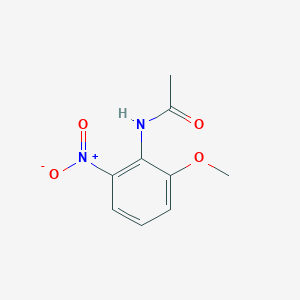![molecular formula C24H32N2O5 B570447 N-[2-(Diphenylmethoxy)ethyl]-N,N',N'-trimethyl-ethylenediamine Dimaleate CAS No. 2718-46-9](/img/new.no-structure.jpg)
N-[2-(Diphenylmethoxy)ethyl]-N,N',N'-trimethyl-ethylenediamine Dimaleate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
N-[2-(Diphenylmethoxy)ethyl]-N,N’,N’-trimethyl-ethylenediamine Dimaleate is a chemical compound known for its unique structure and properties. It is often used in various scientific research applications due to its specific interactions and reactivity.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of N-[2-(Diphenylmethoxy)ethyl]-N,N’,N’-trimethyl-ethylenediamine Dimaleate typically involves the reaction of diphenylmethanol with ethylenediamine under controlled conditions. The reaction is facilitated by the presence of a catalyst and specific temperature and pressure conditions to ensure the desired product is formed.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale reactors and continuous flow processes to maintain consistency and yield. The reaction conditions are optimized to maximize the efficiency and purity of the final product.
Analyse Chemischer Reaktionen
Types of Reactions
N-[2-(Diphenylmethoxy)ethyl]-N,N’,N’-trimethyl-ethylenediamine Dimaleate undergoes various types of chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, often resulting in the formation of new functional groups.
Reduction: The compound can be reduced by adding hydrogen or removing oxygen, leading to different derivatives.
Substitution: This reaction involves the replacement of one functional group with another, which can significantly alter the compound’s properties.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and various nucleophiles for substitution reactions. The conditions for these reactions vary but typically involve controlled temperatures and the use of solvents to facilitate the reactions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield ketones or aldehydes, while reduction could produce alcohols or amines. Substitution reactions can result in a wide range of derivatives with different functional groups.
Wissenschaftliche Forschungsanwendungen
N-[2-(Diphenylmethoxy)ethyl]-N,N’,N’-trimethyl-ethylenediamine Dimaleate is used in various scientific research fields, including:
Chemistry: It serves as a reagent or intermediate in the synthesis of more complex molecules.
Biology: The compound is studied for its interactions with biological molecules and potential therapeutic applications.
Medicine: Research is conducted to explore its potential as a drug candidate or its role in drug delivery systems.
Industry: It is used in the development of new materials and chemical processes.
Wirkmechanismus
The mechanism by which N-[2-(Diphenylmethoxy)ethyl]-N,N’,N’-trimethyl-ethylenediamine Dimaleate exerts its effects involves its interaction with specific molecular targets. These interactions can influence various biochemical pathways, leading to the desired effects. The exact molecular targets and pathways depend on the specific application and context of its use.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
Some compounds similar to N-[2-(Diphenylmethoxy)ethyl]-N,N’,N’-trimethyl-ethylenediamine Dimaleate include:
- N-[2-(Diphenylmethoxy)ethyl]-N,N-dimethyl-ethylenediamine
- N-[2-(Diphenylmethoxy)ethyl]-N,N-diethyl-ethylenediamine
Uniqueness
What sets N-[2-(Diphenylmethoxy)ethyl]-N,N’,N’-trimethyl-ethylenediamine Dimaleate apart from these similar compounds is its specific structure, which imparts unique reactivity and interaction profiles. This uniqueness makes it particularly valuable in certain research and industrial applications.
Eigenschaften
CAS-Nummer |
2718-46-9 |
|---|---|
Molekularformel |
C24H32N2O5 |
Molekulargewicht |
428.529 |
IUPAC-Name |
N/'-(2-benzhydryloxyethyl)-N,N,N/'-trimethylethane-1,2-diamine;(Z)-but-2-enedioic acid |
InChI |
InChI=1S/C20H28N2O.C4H4O4/c1-21(2)14-15-22(3)16-17-23-20(18-10-6-4-7-11-18)19-12-8-5-9-13-19;5-3(6)1-2-4(7)8/h4-13,20H,14-17H2,1-3H3;1-2H,(H,5,6)(H,7,8)/b;2-1- |
InChI-Schlüssel |
JZTZBPWPKDDCBG-BTJKTKAUSA-N |
SMILES |
CN(C)CCN(C)CCOC(C1=CC=CC=C1)C2=CC=CC=C2.C(=CC(=O)O)C(=O)O |
Synonyme |
Dimenhydrinate Impurity D |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![tetrasodium;5-[[6-(N-methylanilino)-4-[3-(2-sulfooxyethylsulfonyl)phenyl]imino-1H-1,3,5-triazin-2-ylidene]amino]-4-oxido-3-[(2-sulfonatophenyl)diazenyl]naphthalene-2,7-disulfonate](/img/structure/B570366.png)

![(4-chloronaphthalen-1-yl)-[1-(4-hydroxypentyl)indol-3-yl]methanone](/img/structure/B570370.png)

![2,5,7-Triazaspiro[3.4]octane-6,8-dione hydrochloride](/img/structure/B570376.png)

![6-Methyl-1,6-diazaspiro[3.4]octane](/img/structure/B570379.png)





